molecular formula C23H21N5O3S B11285476 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11285476
M. Wt: 447.5 g/mol
InChI Key: MLLIWWHOJRYOHC-UHFFFAOYSA-N
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Description

2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with methoxyphenyl, sulfanyl, and acetamide groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between a suitable diamine and a diketone. For example, the reaction between 2,4,5-triaminopyrimidine and a diketone under acidic conditions can yield the pteridine core.

    Functionalization with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pteridine core with a methoxybenzyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction. This step involves reacting the intermediate with a thiol reagent, such as thiourea, under basic conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride, such as 3-methylphenylacetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pteridine core, potentially converting it to a hydroxyl group.

    Substitution: The methoxyphenyl and acetamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the pteridine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s pteridine core is of interest due to its structural similarity to naturally occurring pteridines, which play roles in various biological processes. It can be used in studies related to enzyme inhibition and metabolic pathways.

Medicine

The compound has potential medicinal applications, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pteridine core can mimic natural pteridines, allowing the compound to bind to enzymes or receptors involved in metabolic pathways. The methoxyphenyl and acetamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known pteridine derivative used as a chemotherapy agent.

    Folic Acid: A naturally occurring pteridine involved in DNA synthesis and repair.

    Pterin: A basic pteridine structure found in various biological systems.

Uniqueness

Compared to these similar compounds, 2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical properties and potential biological activities. Its combination of methoxyphenyl, sulfanyl, and acetamide groups is not commonly found in other pteridine derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H21N5O3S/c1-15-4-3-5-17(12-15)26-19(29)14-32-23-27-21-20(24-10-11-25-21)22(30)28(23)13-16-6-8-18(31-2)9-7-16/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

MLLIWWHOJRYOHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC

Origin of Product

United States

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